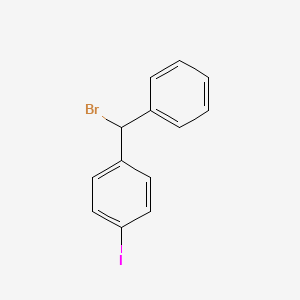
1-(Bromo(phenyl)methyl)-4-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromo(phenyl)methyl)-4-iodobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromomethyl group and an iodine atom at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Bromo(phenyl)methyl)-4-iodobenzene can be synthesized through a multi-step process involving the bromination and iodination of benzene derivatives. One common method involves the bromination of benzyl chloride to form benzyl bromide, followed by the iodination of the resulting compound using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction conditions typically involve refluxing the reactants in an appropriate solvent like acetic acid or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromo(phenyl)methyl)-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl and iodine groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine and bromomethyl groups can be reduced to form simpler benzene derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of substituted benzene derivatives with new functional groups replacing the bromomethyl or iodine groups.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of simpler benzene derivatives with hydrogen replacing the halide groups.
Applications De Recherche Scientifique
1-(Bromo(phenyl)methyl)-4-iodobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Bromo(phenyl)methyl)-4-iodobenzene involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the bromomethyl and iodine groups act as reactive sites for nucleophilic substitution, oxidation, or reduction. In biological systems, the compound may interact with enzymes or receptors, potentially leading to changes in cellular processes or signaling pathways.
Comparaison Avec Des Composés Similaires
1-(Bromo(phenyl)methyl)-4-iodobenzene can be compared with other similar compounds, such as:
1-(Chloro(phenyl)methyl)-4-iodobenzene: Similar structure but with a chlorine atom instead of a bromine atom, leading to different reactivity and applications.
1-(Bromo(phenyl)methyl)-4-chlorobenzene:
1-(Bromo(phenyl)methyl)-4-fluorobenzene: Similar structure but with a fluorine atom, which can significantly alter its reactivity and biological activity.
Propriétés
Formule moléculaire |
C13H10BrI |
|---|---|
Poids moléculaire |
373.03 g/mol |
Nom IUPAC |
1-[bromo(phenyl)methyl]-4-iodobenzene |
InChI |
InChI=1S/C13H10BrI/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13H |
Clé InChI |
HEVULGYLAZIQBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


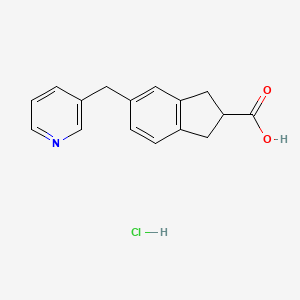
![3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15224866.png)
![2,4-Dichloro-7-(methylsulfonyl)thieno[3,2-d]pyrimidine](/img/structure/B15224871.png)
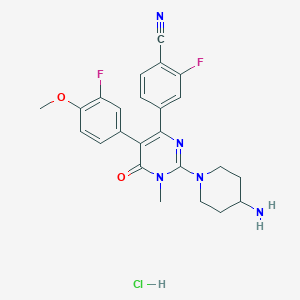
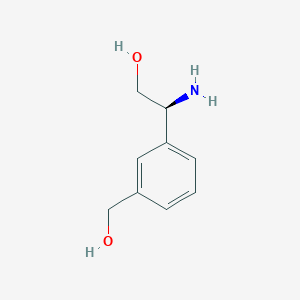
![7-[(5-aminopentyl)oxy]-N~4~-[1-(5-aminopentyl)piperidin-4-yl]-N~2~-[3-(dimethylamino)propyl]-6-methoxyquinazoline-2,4-diamine](/img/structure/B15224897.png)

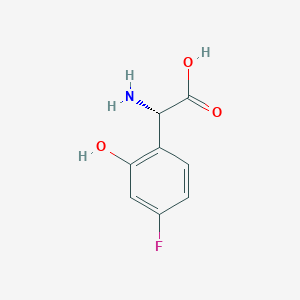
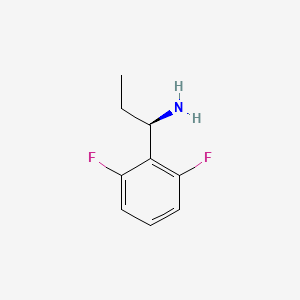
![6-Fluoro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B15224925.png)
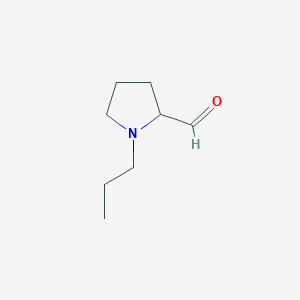
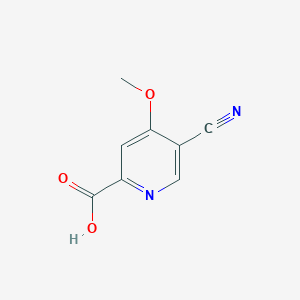
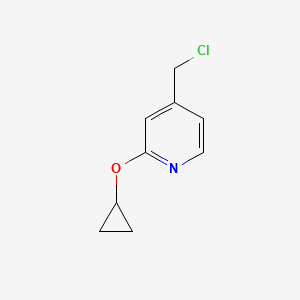
![2-(Difluoromethyl)-5,6-difluoro-1H-benzo[d]imidazole](/img/structure/B15224980.png)
